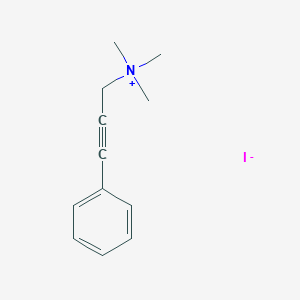
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 2-aminothiazole and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-
Reduction: 5-Thiazolecarbinol, 2-(4-ethoxyphenyl)-4-methyl-
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is primarily based on its ability to interact with various biological targets. The compound can bind to enzymes and proteins, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The presence of the thiazole ring allows for interactions with DNA and other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure and exhibits similar chemical reactivity.
4-Ethoxybenzaldehyde: Used in the synthesis of the compound and has similar functional groups.
Uniqueness
5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is unique due to the combination of the thiazole ring with the ethoxyphenyl and methyl groups. This unique structure enhances its chemical re
Properties
CAS No. |
55327-26-9 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-11-6-4-10(5-7-11)13-14-9(2)12(8-15)17-13/h4-8H,3H2,1-2H3 |
InChI Key |
GUGMIPULVNZZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


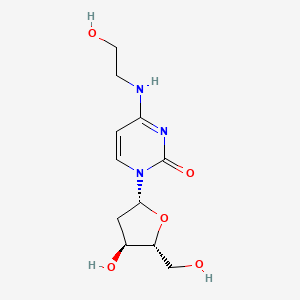
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)

![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)

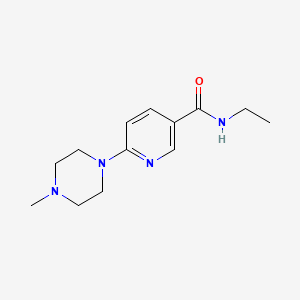

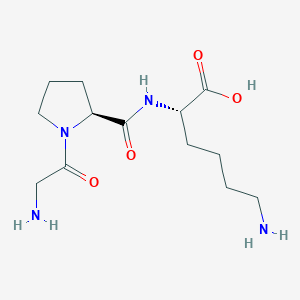
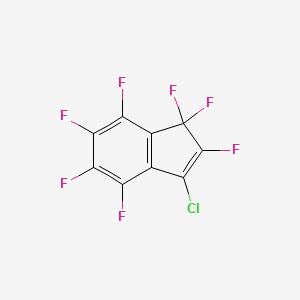
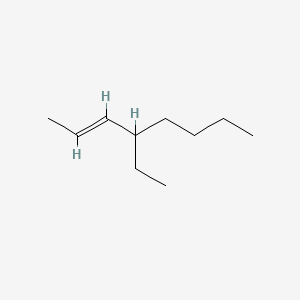
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
